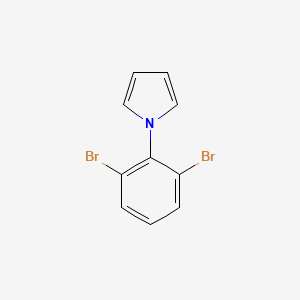

1-(2,6-dibromophenyl)-1H-pyrrole

Vue d'ensemble

Description

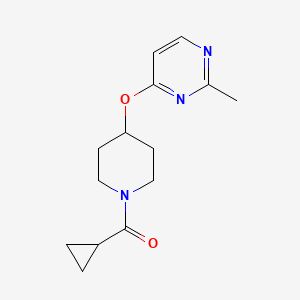

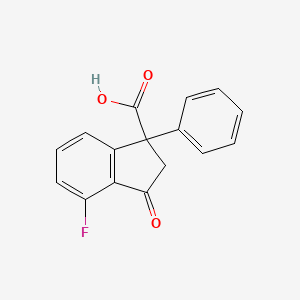

“1-(2,6-dibromophenyl)-1H-pyrrole” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring. The phenyl ring is substituted at the 2 and 6 positions with bromine atoms .

Synthesis Analysis

The synthesis of compounds similar to “1-(2,6-dibromophenyl)-1H-pyrrole” has been reported in the literature. For instance, 1-(2-bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole can react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis

The molecular structure of “1-(2,6-dibromophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring at the 1-position. The phenyl ring would have bromine atoms attached at the 2 and 6 positions .Chemical Reactions Analysis

In a reported reaction, 1-(2,6-dibromophenyl)-1H-pyrrole reacts with aromatic alkynes in the presence of Rh-6G and DIPEA under blue light irradiation. The reaction proceeds through the formation of an aryl radical that is trapped by the alkyne. The intermediate vinyl radical then cyclizes intramolecularly to form the final product .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Visible Light Mediated Annulation

1-(2,6-dibromophenyl)-1H-pyrrole is used in the presence of catalytic amounts of rhodamine 6G and N,N-diisopropylethylamine under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines. These reactions proceed at room temperature, avoiding transition metal catalysts, and offer moderate to good yields. This method highlights the potential of 1-(2,6-dibromophenyl)-1H-pyrrole in photochemical syntheses (Das, Ghosh, & Koenig, 2016).

Palladium-Catalyzed Annulation

In another study, 1-(2,6-dibromophenyl)-1H-pyrroles were used with alkynes to construct π-conjugated indolizino[6,5,4,3-ija]quinolones (ullazines). This method demonstrates the usefulness of 1-(2,6-dibromophenyl)-1H-pyrrole in creating organic optoelectronic materials (Wan et al., 2016).

Synthesis of Ullazines

A palladium-catalyzed double annulation using arynes was employed to synthesize π-extended dibenzo[d,k]ullazines from 1-(2,6-dibromophenyl)-1H-pyrroles. This highlights its role in complex chemical syntheses and the creation of novel compounds (Wang et al., 2020).

Applications in Material Science

Organic Inhibitors for Steel Corrosion

Derivatives of 1H-pyrrole, such as 1-phenyl-1H-pyrrole-2,5-dione, have been investigated as efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. This indicates the potential of pyrrole derivatives in corrosion protection applications (Zarrouk et al., 2015).

Electrochromic Devices

A study on the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films demonstrated their potential in electrochromic devices. This suggests the role of 1-(2,6-dibromophenyl)-1H-pyrrole derivatives in developing materials with unique electrochemical properties (Mert, Demir, & Cihaner, 2013).

Photoluminescent Polymers

The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display strong fluorescence and are soluble in common organic solvents, reveals the utility of pyrrole derivatives in the creation of luminescent materials (Zhang & Tieke, 2008).

Propriétés

IUPAC Name |

1-(2,6-dibromophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSHJVXKRFBSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dibromophenyl)-1H-pyrrole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2985654.png)

![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2985658.png)

![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)